(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol
Overview
Description
(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Methanol Reforming and Hydrogen Production
Recent advancements in proton-exchange membrane fuel cell technology have heightened interest in fuel processing for hydrogen production. Methanol reforming processes, including methanol decomposition, partial oxidation, steam reforming, and oxidative steam reforming, are critical for hydrogen production. Cu-based catalysts are commonly used in these reactions, given their kinetic, compositional, and morphological characteristics favorable for methanol reforming reactions. Understanding the surface reaction mechanism over these catalysts is essential for optimizing the production of hydrogen, a clean and efficient energy source (Yong et al., 2013).
Environmental Remediation
Enzymatic approaches for the remediation or degradation of organic pollutants in wastewater have gained attention. Certain redox mediators enhance the efficiency of enzymes in degrading recalcitrant compounds, expanding the range of substrates that can be treated. This method could play a vital role in the future treatment of aromatic compounds present in industrial effluents, contributing to more sustainable and effective environmental remediation strategies (Husain & Husain, 2007).
Antioxidant Capacity Assays
The ABTS/PP decolorization assay is a widely used method for measuring the antioxidant capacity of various substances. Understanding the reaction pathways involved in this assay is crucial for accurately assessing antioxidant properties. Some antioxidants can form coupling adducts with the ABTS radical cation, a reaction specific to certain types of antioxidants. This knowledge is fundamental for developing more precise and reliable assays for evaluating the antioxidant capacity of natural and synthetic compounds (Ilyasov et al., 2020).
Biofuels and Alternative Energy Sources
The search for sustainable and less toxic reactants for biodiesel production has led to an increased interest in using bioethanol, derived from renewable agricultural resources, instead of methanol. This shift towards bioethanol not only provides a more sustainable approach to biodiesel production but also offers greater energy independence for emerging countries. However, challenges such as purification problems and the presence of water in bioethanol, which can lead to a decrease in yield, need to be addressed to fully realize the potential of bioethanol in biodiesel production (Brunschwig et al., 2012).
Polymer Membranes for Separation Processes
Pervaporation is a membrane process showing promise for the highly selective separation of organic mixtures, such as the methanol/MTBE (Methyl Tert-butyl Ether) mixture. Research on various polymer membranes has identified materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes as having optimal transport properties for this application. Mixed matrix membranes (MMMs) also demonstrate high effectiveness and operational stability, indicating their potential for improving the efficiency and selectivity of separation processes in the chemical industry (Pulyalina et al., 2020).
Mechanism of Action
Target of Action
Benzimidazole derivatives have been extensively studied for their diverse biological activities, including antimicrobial and anticancer properties. The specific targets can vary depending on the functional groups attached to the benzimidazole core.
Mode of Action
For instance, some benzimidazole derivatives have been found to modulate the polymerization of tubulin , a protein that forms microtubules, which are essential for cell division and structure.
Biochemical Pathways
Given the potential antimicrobial and anticancer activities of benzimidazole derivatives , it can be inferred that these compounds may interfere with essential biochemical pathways in microbes and cancer cells, leading to their death or growth inhibition.
Result of Action
Based on the known activities of benzimidazole derivatives, it can be inferred that these compounds may exert cytotoxic effects on microbes and cancer cells .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been intensively studied for their extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The presence of different functional groups on the benzimidazole scaffold can significantly influence its biochemical activity .
Cellular Effects
Some benzimidazole derivatives have shown significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines
Molecular Mechanism
It is known that the bioactivities of benzimidazole compounds can be improved by changing its functional groups on the core structure
Properties
IUPAC Name |
(1-ethyl-6-methoxybenzimidazol-2-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-13-10-6-8(15-2)4-5-9(10)12-11(13)7-14/h4-6,14H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYPJZBZSYOOTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC)N=C1CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254183 | |
Record name | 1-Ethyl-6-methoxy-1H-benzimidazole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313011-33-4 | |
Record name | 1-Ethyl-6-methoxy-1H-benzimidazole-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313011-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-6-methoxy-1H-benzimidazole-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001254183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.